molecular formula C16H16ClIN2O4S B187112 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide CAS No. 6175-75-3

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide

Cat. No. B187112
CAS RN: 6175-75-3
M. Wt: 494.7 g/mol
InChI Key: PNSSRUBSCAKICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide, also known as CI-994, is a small molecule drug that has shown promise in the treatment of various types of cancer. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have anti-tumor effects by altering gene expression patterns in cancer cells.

Mechanism Of Action

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation is an important epigenetic modification that regulates gene expression. By inhibiting HDACs, 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide increases histone acetylation and alters gene expression patterns in cancer cells, leading to cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G1 and G2/M phases, reduces the expression of anti-apoptotic proteins, and increases the expression of pro-apoptotic proteins. It also inhibits angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body).

Advantages And Limitations For Lab Experiments

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide has several advantages for lab experiments, including its small molecular size, high potency, and broad-spectrum anti-tumor activity. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide. One potential area of focus is the identification of biomarkers that can predict the response of cancer cells to 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide treatment. Another area of interest is the combination of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide with other chemotherapeutic agents to enhance its anti-tumor effects. Additionally, the development of new formulations and delivery methods for 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide could improve its solubility and reduce its toxicity. Finally, further preclinical and clinical trials are needed to fully evaluate the safety and efficacy of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide in the treatment of cancer.

Synthesis Methods

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-iodoaniline with 2-chloro-4-methoxy-N-methylsulfonylaniline, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. It has shown promising results in inhibiting tumor growth and inducing apoptosis (programmed cell death) in cancer cells. 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

CAS RN

6175-75-3

Product Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide

Molecular Formula

C16H16ClIN2O4S

Molecular Weight

494.7 g/mol

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C16H16ClIN2O4S/c1-24-15-8-7-13(9-14(15)17)20(25(2,22)23)10-16(21)19-12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H,19,21)

InChI Key

PNSSRUBSCAKICS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C)Cl

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C)Cl

Origin of Product

United States

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